1,4-Dibromo-2-butenyl acetate

Orthogonal protecting group strategy Sequential functionalization Bifunctional allylic building block

1,4-Dibromo-2-butenyl acetate (CAS 64503-11-3) is a difunctionalized C₆ allylic building block bearing two terminal bromine atoms and an acetate ester at the allylic position, with the (E)-configuration confirmed by SMILES notation C(Br)/C=C/C(Br)OC(=O)C. Its molecular formula is C₆H₈Br₂O₂, molecular weight 271.93 g/mol, calculated density 1.796 g/cm³, calculated boiling point 288.8°C at 760 mmHg, and calculated flash point 128.4°C.

Molecular Formula C6H8Br2O2
Molecular Weight 271.93 g/mol
CAS No. 64503-11-3
Cat. No. B12658417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2-butenyl acetate
CAS64503-11-3
Molecular FormulaC6H8Br2O2
Molecular Weight271.93 g/mol
Structural Identifiers
SMILESCC(=O)OC(C=CCBr)Br
InChIInChI=1S/C6H8Br2O2/c1-5(9)10-6(8)3-2-4-7/h2-3,6H,4H2,1H3/b3-2+
InChIKeyZPTZOBRTOWPGCN-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2-butenyl acetate (CAS 64503-11-3): Allylic Dibromide Ester for Orthogonal Functionalization in Organic Synthesis


1,4-Dibromo-2-butenyl acetate (CAS 64503-11-3) is a difunctionalized C₆ allylic building block bearing two terminal bromine atoms and an acetate ester at the allylic position, with the (E)-configuration confirmed by SMILES notation C(Br)/C=C/C(Br)OC(=O)C . Its molecular formula is C₆H₈Br₂O₂, molecular weight 271.93 g/mol, calculated density 1.796 g/cm³, calculated boiling point 288.8°C at 760 mmHg, and calculated flash point 128.4°C . The compound belongs to the class of 1,4-dihalo-2-butene derivatives that serve as privileged intermediates for sequential or orthogonal transformations: the two allylic bromides enable nucleophilic substitution and cross-coupling chemistry, while the acetate ester can be selectively hydrolyzed to liberate the corresponding allylic alcohol (1,4-dibromo-2-butenol) for further functionalization . This dual orthogonal reactivity profile differentiates it from both the non-esterified 1,4-dihalo-2-butenes and the non-halogenated diacetoxy analogs.

Why 1,4-Dibromo-2-butenyl acetate Cannot Be Replaced by Generic 1,4-Dihalo-2-butenes or Diacetoxy Analogs


The risk of generic substitution for 1,4-dibromo-2-butenyl acetate arises from a fundamental structural feature: it is one of very few commercially available C₆ synthons that simultaneously carries two terminal bromine leaving groups and a protected allylic alcohol as an acetate ester on the same butene backbone . Replacing it with 1,4-dibromo-2-butene (CAS 6974-12-5) forfeits the acetate handle, eliminating the option for selective deprotection to the alcohol without disturbing the halide substituents. Conversely, switching to 1,4-diacetoxy-2-butene (CAS 18621-75-5) loses both bromines and with them the capacity for transition-metal-catalyzed cross-coupling or SN2/SN2′ displacement chemistry . The 1,4-dichloro-2-butene analog is less electrophilic at the halide positions, requiring different catalyst systems and delivering lower enantioselectivities in asymmetric allylic alkylation . Even the regioisomeric acetate (2-butanol, 1,4-dibromo-, 2-acetate, CAS 191354-48-0) places the ester at a different carbon, altering the steric and electronic environment at the allylic position and changing the regioselectivity of substitution reactions . These differences are not interchangeable without re-optimizing reaction conditions and may lead to product mixtures or failed transformations.

Quantitative Differentiation Evidence for 1,4-Dibromo-2-butenyl acetate vs. Structural Analogs


Dual Orthogonal Functionality: Simultaneous Bromide and Acetate Handles on a Single Butene Scaffold

1,4-Dibromo-2-butenyl acetate is structurally unique among commercially available C₄–C₆ allylic intermediates in simultaneously presenting two terminal sp³-hybridized bromine atoms and one allylic acetate ester on the same (E)-butene backbone. The closest analog, 1,4-dibromo-2-butene (CAS 6974-12-5), carries zero acetate groups; 1,4-diacetoxy-2-butene (CAS 18621-75-5) carries zero bromines; and 1,4-dibromo-2-butanol (CAS 19398-47-1) carries one free hydroxyl instead of the protected acetate . The acetate ester of the target compound can be selectively hydrolyzed under mild basic conditions (e.g., K₂CO₃/MeOH) to generate 1,4-dibromo-2-butenol in situ, without affecting the allylic bromides, thereby enabling a two-step orthogonal deprotection–functionalization sequence that none of the above analogs can replicate [1].

Orthogonal protecting group strategy Sequential functionalization Bifunctional allylic building block

Superior Electrophilicity at Bromide Positions: Enantioselectivity Advantage of Dibromo over Dichloro Substrate in Cu-Catalyzed AAA

In the most rigorous direct comparison available for 1,4-dihalo-2-butene substrates, Falciola and Alexakis (2007) demonstrated that trans-1,4-dibromo-2-butene (the debromo analog of the target acetate compound, differing only by replacement of –OAc with –H at the allylic position) significantly outperforms trans-1,4-dichloro-2-butene in CuTC-catalyzed asymmetric allylic alkylation (AAA) with Grignard reagents . Under identical conditions (CuTC 1 mol%, chiral phosphoramidite ligand L4, CH₂Cl₂, −78°C), the dibromo substrate 5 delivered the terpenic bromo-citronellene adduct 9b in 94% ee, whereas the best result for a dichloro substrate with the same ligand class was 85% ee (product 7a) . The authors concluded: 'Overall, the dibromo substrates gave similar or better results in terms of their enantioselectivity than the dichloro derivatives when the two phosphoramidite ligands L1 and L4 were used' . Regioselectivity was perfect (100:0 γ/α) for both halide classes under optimized conditions .

Asymmetric allylic alkylation Copper catalysis Enantioselective synthesis

Calculated Physicochemical Profile: Boiling Point and Density Differentiation for Distillation-Based Purification

The target compound exhibits a calculated boiling point of 288.8°C at 760 mmHg, calculated density of 1.796 g/cm³, and calculated flash point of 128.4°C . These values place it in a distinct purification window compared to its closest non-esterified analog, trans-1,4-dibromo-2-butene, which has an experimentally measured boiling point of 205°C at 760 mmHg (lit.) and melting point of 48–51°C [1]. The ~84°C higher boiling point of the acetate derivative reflects the increased molecular weight (+58 g/mol from the acetate group) and the additional dipole–dipole interactions introduced by the ester carbonyl . The higher density (1.796 vs. ~1.94 g/cm³ estimated for the non-esterified analog) also affects phase-separation behavior during aqueous workup [1].

Physicochemical characterization Distillation parameters Process chemistry

Commercially Available Purity Grades Supporting Direct Use in Medicinal Chemistry and Process Development

Vendor listings indicate that 1,4-dibromo-2-butenyl acetate is commercially available at two defined purity grades: 95% (technical grade) and 99% (high-purity grade), supplied in packaging ranging from 0.1 kg to 1000 kg . This dual-grade availability is pragmatically significant because it allows the same CAS-numbered intermediate to be procured at lower cost (95%) for early-stage route scouting and telescoped steps where impurities are purged downstream, while the 99% grade can be reserved for critical GMP-adjacent steps where trace bromide-containing impurities could compromise final API purity profiles [1]. By comparison, the non-esterified analog 1,4-dibromo-2-butene is commonly listed only at 99% purity from major suppliers, limiting procurement flexibility .

Chemical procurement Purity specification API intermediate sourcing

Optimal Deployment Scenarios for 1,4-Dibromo-2-butenyl acetate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Homoallylic Bromide Synthons via Cu-Catalyzed Asymmetric Allylic Alkylation

The dibromo scaffold provides enantioselectivities of up to 94% ee in CuTC-catalyzed AAA with Grignard reagents, outperforming the dichloro analog by 9 percentage points ee under ligand L4 conditions . The acetate ester on the target compound remains intact during these conditions (CuTC is not a strong nucleophile toward esters), preserving a protected alcohol handle for subsequent chemoselective transformations. This scenario is directly applicable to medicinal chemistry programs requiring enantioenriched building blocks for SAR exploration, where the retained bromide enables further cross-coupling (Suzuki, Negishi, Sonogashira) and the acetate can be hydrolyzed to the alcohol for Mitsunobu, oxidation, or glycosylation chemistry.

1,4-Butanediol and Tetrahydrofuran Production via the Dibromoacetate–Diacetoxy Process Route

Patent US 4,164,616 describes a process wherein dibromobutene-2 intermediates are reacted with potassium acetate in glacial acetic acid to form 1,4-diacetoxy-2-butene, which is subsequently hydrogenated and hydrolyzed to 1,4-butanediol or converted directly to tetrahydrofuran [1]. 1,4-Dibromo-2-butenyl acetate, as a pre-formed monobromo-monoacetate intermediate, may streamline this sequence by eliminating the need for stoichiometric silver or mercury salts typically required to displace the second bromide with acetate. This scenario is relevant for industrial process chemists evaluating alternative routes to 1,4-butanediol that bypass the acetylene-dependent Reppe process or the chloroprene co-product constraints of the dichlorobutene route [1].

Pyrrolidine and N-Heterocycle Scaffold Construction via Double N-Alkylation Followed by Acetate Hydrolysis

1,4-Dibromo-2-butenyl acetate can undergo sequential or one-pot double N-alkylation of primary amines to construct pyrrolidine rings, where the two bromides serve as the electrophilic termini and the acetate remains untouched during the cyclization step [2]. Subsequent acetate hydrolysis liberates the hydroxyl group, providing a handle for further diversification (e.g., acylation, sulfonation, or oxidation to the ketone). This is directly relevant to the synthesis of pyrrolidine-based APIs such as glycopyrrolate, where the parent 1,4-dibromo-2-butanol is already a recognized intermediate . The acetate-protected variant offers an advantage over the free alcohol by preventing O-alkylation side reactions during the cyclization step, improving yield and purity of the N-heterocyclic product.

Dendralene and Skipped Diene Synthesis via Cu-Catalyzed Allylboration

Rivera-Chao and Fañanás-Mastral (2018) demonstrated that 1,4-dibromo-2-butenes participate in multicomponent copper-catalyzed allylboration of alkynes with B₂pin₂ to yield bromo- and boron-substituted skipped dienes with remarkable chemo-, stereo-, and regioselectivity [3]. The acetate-bearing variant (target compound) could extend this methodology to produce dendralenes with an orthogonal ester handle, enabling subsequent chemoselective functionalization of the boron, bromide, and acetate sites in a programmable sequence. This scenario is relevant for materials chemistry and natural product synthesis programs requiring densely functionalized polyene building blocks.

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